molecular formula C19H20N4O4S B2416343 N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1226445-47-1

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2416343
CAS No.: 1226445-47-1
M. Wt: 400.45
InChI Key: BHNZAKYZNDPMNK-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes an indole core, a carboxamide group, and a sulfamoylphenethyl moiety, making it a subject of interest for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction between the indole derivative and an appropriate acyl chloride or anhydride.

    Attachment of the Sulfamoylphenethyl Moiety: This step involves the nucleophilic substitution reaction where the sulfamoylphenethyl amine reacts with the intermediate compound, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The sulfamoylphenethyl moiety can participate in substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced alcohol forms, and substituted phenethyl derivatives, each with potential unique properties and applications.

Scientific Research Applications

N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)benzamide
  • N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-1H-indole-3-carboxamide stands out due to its indole core, which imparts unique electronic and steric properties. This uniqueness can lead to different biological activities and interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c20-28(26,27)14-7-5-13(6-8-14)9-10-21-18(24)12-23-19(25)16-11-22-17-4-2-1-3-15(16)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNZAKYZNDPMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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